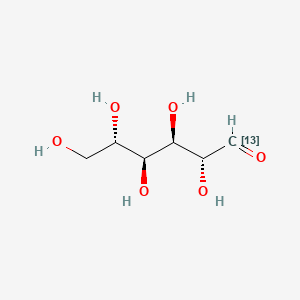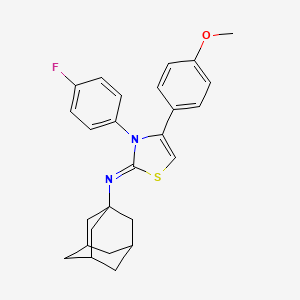
Antiproliferative agent-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiproliferative agent-18 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has shown significant potential in the treatment of various types of cancer by interfering with the cell cycle and inducing apoptosis in malignant cells. Its unique structure and mechanism of action make it a promising candidate for further research and development in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-18 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired β-lactam compounds. The structures of the synthesized compounds are confirmed using techniques such as Fourier-transform infrared spectroscopy, proton-1 and carbon-13 nuclear magnetic resonance spectroscopies, and CHN analysis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
Antiproliferative agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its antiproliferative properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel analogs with improved efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various β-lactam derivatives, each with unique structural and biological properties. These derivatives are often evaluated for their antiproliferative activity against different cancer cell lines.
科学的研究の応用
Antiproliferative agent-18 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of β-lactam formation and reactivity.
Biology: Researchers investigate its effects on cell cycle regulation and apoptosis in cancer cells.
Industry: Its derivatives are evaluated for use in the development of new anticancer drugs with improved efficacy and reduced side effects.
作用機序
The mechanism of action of Antiproliferative agent-18 involves several key steps:
DNA Binding: The compound interacts with DNA, disrupting the replication process and leading to cell cycle arrest.
Apoptosis Induction: It induces apoptosis by increasing the levels of reactive oxygen species and decreasing the mitochondrial membrane potential.
Molecular Targets: The primary molecular targets include DNA and various proteins involved in cell cycle regulation and apoptosis pathways.
類似化合物との比較
Similar Compounds
Bis-isatin Schiff bases: These compounds share a similar structure and mechanism of action with Antiproliferative agent-18.
Eugenol derivatives: These compounds also exhibit antiproliferative activity and are used in cancer research.
Uniqueness
This compound is unique due to its specific β-lactam structure, which allows for targeted interactions with DNA and proteins involved in cancer cell proliferation. Its ability to induce apoptosis through multiple pathways makes it a versatile and potent anticancer agent.
特性
分子式 |
C26H27FN2OS |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
N-(1-adamantyl)-3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H27FN2OS/c1-30-23-8-2-20(3-9-23)24-16-31-25(29(24)22-6-4-21(27)5-7-22)28-26-13-17-10-18(14-26)12-19(11-17)15-26/h2-9,16-19H,10-15H2,1H3 |
InChIキー |
BHDHBEAQJVHRAZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







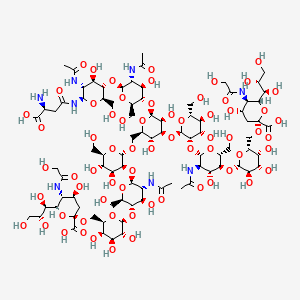

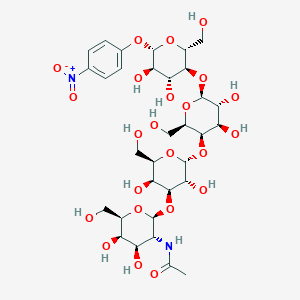
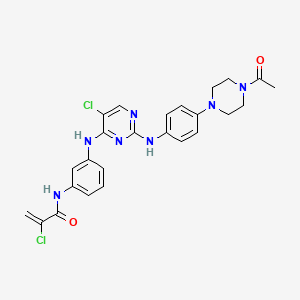

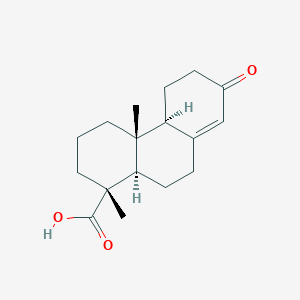
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)

